molecular formula C13H22N2O3 B12434832 1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine CAS No. 1016719-11-1

1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine

Cat. No.: B12434832
CAS No.: 1016719-11-1
M. Wt: 254.33 g/mol
InChI Key: LUVHROJJXRWQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine is a hydrazine derivative featuring a triethoxy-substituted benzyl group. These compounds are typically synthesized via condensation reactions between substituted benzylidene precursors and aryl hydrazines under reflux conditions in ethanol or acetonitrile .

Properties

CAS No.

1016719-11-1

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

(3,4,5-triethoxyphenyl)methylhydrazine

InChI

InChI=1S/C13H22N2O3/c1-4-16-11-7-10(9-15-14)8-12(17-5-2)13(11)18-6-3/h7-8,15H,4-6,9,14H2,1-3H3

InChI Key

LUVHROJJXRWQOU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine typically involves the reaction of 3,4,5-triethoxybenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced products.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include azines, hydrazones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with various biomolecules makes it a promising candidate for further research.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating Groups (e.g., OMe, OEt) : Improve solubility and metabolic stability. The 3,4,5-triethoxy/methoxy substitution pattern is common in bioactive molecules due to enhanced π-π stacking and hydrogen bonding .
  • For example, the trifluoromethyl group in may improve blood-brain barrier penetration.
  • Core Modifications : Replacing hydrazine with piperazine (as in ) alters basicity and solubility, favoring CNS-targeting applications.

Comparative Efficacy :

  • Antifungal activity is strongly influenced by halogen substituents (e.g., 2-Cl in vs. 4-Br in ), with chlorinated derivatives showing superior potency.
  • Antioxidant activity in thiazolylhydrazines correlates with conjugation systems extending from the hydrazone moiety .

Physicochemical Properties

  • Melting Points : Range from 164–166°C (chlorophenyl derivatives ) to >200°C for highly polar analogs.
  • Solubility: Triethoxy/methoxy groups enhance aqueous solubility compared to non-polar substituents (e.g., CF₃ in ).
  • Stability: Hydrazines with electron-withdrawing groups (e.g., NO₂ in ) may exhibit reduced thermal stability due to increased reactivity.

Biological Activity

1-[(3,4,5-Triethoxyphenyl)methyl]hydrazine (CAS 1016719-11-1) is a hydrazine derivative that has garnered interest due to its potential biological activities. This compound is characterized by the presence of a triethoxyphenyl group, which may enhance its pharmacological properties. This article aims to explore the biological activity of this compound through various studies, including its antimicrobial, antifungal, and cytotoxic effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H23N3O3\text{C}_{15}\text{H}_{23}\text{N}_{3}\text{O}_{3}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains as shown in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa256
Bacillus subtilis32

The compound demonstrated a broad spectrum of activity, suggesting its potential as an antibiotic agent.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was tested against common fungal pathogens such as Candida albicans and Aspergillus niger. The results are summarized in Table 2.

Fungal Strain MIC (µg/mL)
Candida albicans32
Aspergillus niger64

These findings suggest that the compound could be effective in treating fungal infections.

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. A notable study found that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The IC50 values for different cancer cell lines are presented in Table 3.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

This selective toxicity indicates potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes in microbial and cancer cells. It may inhibit key enzymes involved in cell wall synthesis in bacteria and interfere with cellular signaling pathways in cancer cells.

Case Studies

A recent case study investigated the use of this compound in combination with conventional antibiotics to enhance efficacy against resistant bacterial strains. The results indicated that the combination therapy significantly reduced MIC values compared to antibiotics used alone.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.